![molecular formula C15H17ClN2O B2515093 [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol CAS No. 2415629-89-7](/img/structure/B2515093.png)
[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol
Overview
Description
[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol is a piperidine-based compound featuring a quinoline moiety substituted with a chlorine atom at the 6-position. The piperidin-4-yl-methanol scaffold is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity due to its structural flexibility and hydrogen-bonding capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: The chloro group can be introduced at the 6-position of the quinoline ring using chlorinating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Piperidin-4-ylmethanol Moiety: The piperidin-4-ylmethanol moiety can be attached to the quinoline ring through nucleophilic substitution reactions. This step often involves the use of piperidine and formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
S-Alkylation and Nucleophilic Substitution
The sulfanyl (-S-) group exhibits nucleophilic character, enabling alkylation with soft electrophiles. For example:
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Reaction with chloroacetonitrile : Under basic conditions (triethylamine, ethanol, reflux), the sulfur atom attacks chloroacetonitrile, forming S-alkylated derivatives. This mirrors the synthesis of ethyl(3-phenylquinoxalin-2-ylsulfanyl)acetate (5 ), where SCH₂CO signals at δ 4.03 ppm (¹H NMR) confirm S-alkylation .
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Phenacyl chloride coupling : Phenacyl chloride reacts with the sulfanyl group to yield ketone-functionalized derivatives, as seen in the formation of 1-morpholin-4-yl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)ethanone (9g ) (73% yield) .
Table 1: S-Alkylation Reactions
1,3-Dipolar Cycloaddition
The triazole ring participates in cycloaddition reactions. For instance:
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Reaction with azides : The triazoloquinoxaline core undergoes 1,3-dipolar cycloaddition with in situ-generated azides (from hydrazides and NaNO₂/HCl), forming fused triazolo-triazine systems. This method achieved yields of 58–91% for triazolo[1,5-a]quinoxalines .
Key Example :
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Azide intermediates derived from hydrazide 9 react with amino acid esters to form dipeptides (e.g., 11a–c ) via Staudinger ligation .
Hydrolysis and Condensation
The acetamide group undergoes hydrolysis under acidic/basic conditions:
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Acidic hydrolysis : Cleavage of the acetamide to carboxylic acid derivatives, as demonstrated in the synthesis of 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (9 ) (88% yield, mp 208–209°C) .
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Condensation with amines : The acetamide’s NH₂ group reacts with carbonyl compounds, forming hydrazones or Schiff bases. For example, hydrazide 10b (IC₅₀ 1.52 μg/mL against HCT-116) was synthesized via hydrazine hydrate treatment .
Palladium-Catalyzed Cross-Coupling
The quinoxaline core supp
Scientific Research Applications
Overview
[1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol is a compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This compound is characterized by a chloro group at the 6-position of the quinoline ring and a piperidin-4-ylmethanol moiety at the 1-position, contributing to its unique chemical and biological properties. The applications of this compound span various fields, including medicinal chemistry, material science, and industrial applications.
Chemistry
Catalysis : The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations. Its structural features allow it to stabilize transition states and facilitate reactions that would otherwise be less efficient.
Material Science : Incorporating this compound into polymers can impart specific properties such as fluorescence or conductivity. This makes it a candidate for developing advanced materials with tailored functionalities.
Biology
Antimicrobial Agents : Quinoline derivatives, including this compound, have demonstrated antimicrobial activity against various bacterial and fungal strains. Research indicates that it can effectively inhibit the growth of multi-drug-resistant bacteria, making it a potential candidate for new antibiotics.
Anticancer Agents : The compound shows promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Studies have reported significant apoptosis induction in cancer cells with minimal effects on normal cells, highlighting its therapeutic potential in oncology .
Medicine
Drug Development : As a lead compound, this compound is being explored for developing new drugs targeting diseases such as malaria and cancer. Its mechanism involves inhibiting enzymes like DNA gyrase and topoisomerase, disrupting DNA synthesis and cell division .
Industrial Applications
Dyes and Pigments : Quinoline derivatives are utilized in producing dyes and pigments due to their vibrant colors and stability. This compound can be integrated into formulations for textiles and coatings.
Electronics : The compound has potential applications in organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties. Its ability to conduct electricity while maintaining stability under operational conditions makes it suitable for advanced electronic applications.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
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Cancer Treatment
- Objective : Evaluate anticancer effects in breast cancer models.
- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a targeted approach with reduced side effects.
- Infection Control
Mechanism of Action
The mechanism of action of [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division.
Modulate Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering downstream signaling events that affect cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Aromatic Groups
Key Compounds:
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7) Structure: Features a 4-fluorobenzyl group on the piperidine ring and a 4-fluorophenyl-methanol substituent. Activity: Demonstrated high anti-parasitic activity against resistant strains (IC₅₀ = 1.03–2.52 μg/mL) with a selectivity index (SI) of 15–182 . Comparison: The dual fluorophenyl groups enhance lipophilicity and target selectivity compared to the quinoline-containing compound, which may exhibit broader aromatic interactions.
[1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 8) Structure: Incorporates a dichlorobenzyl group, increasing electron-withdrawing effects. Activity: IC₅₀ = 1.03 μg/mL (resistant strain), outperforming the sensitive strain (IC₅₀ = 4.43 μg/mL) . Comparison: The chlorine atoms in both this compound and [1-(6-chloroquinolin-2-yl)piperidin-4-yl]methanol suggest a role for halogen bonding in target engagement. However, the quinoline system may offer enhanced planar stacking compared to benzyl groups.
α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol (CAS 139290-69-0) Structure: Includes a 2,3-dimethoxyphenyl and 4-fluorophenethyl group. Comparison: The ethoxy linker in this compound may improve metabolic stability compared to the direct quinoline attachment in the target molecule.
Table 1: Comparative Analysis of Piperidin-4-yl-methanol Derivatives
Key Observations :
- Electron-Withdrawing Groups : Chlorine and fluorine substituents improve target affinity and resistance profile, as seen in Compounds 7 and 8 .
- Aromatic Systems: Quinoline’s planar structure may enhance binding to hydrophobic pockets compared to benzyl or phenyl groups, though this could reduce solubility .
Biological Activity
The compound [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol is a novel derivative of quinoline and piperidine, which has garnered attention for its potential biological activities, particularly in the realm of antimalarial and anticancer applications. Quinoline derivatives have been extensively studied due to their diverse pharmacological properties, including antimalarial, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 6-chloroquinoline derivatives with piperidine and subsequent reduction to yield the methanol derivative. Structural elucidation can be achieved through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming the integrity of the synthesized compound.
Antimalarial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimalarial properties. The biological activity of this compound was evaluated against the Plasmodium falciparum strains (both chloroquine-sensitive and resistant) using in vitro assays. The results demonstrated promising activity, with IC50 values indicating effective inhibition of parasite growth.
Compound | IC50 (μM) | Strain Type |
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This compound | <0.5 | Chloroquine-sensitive (3D7) |
This compound | <0.5 | Chloroquine-resistant (K1) |
The compound's efficacy was attributed to its ability to interfere with heme processing in the malaria parasite, similar to other known antimalarials such as chloroquine .
Anticancer Activity
In addition to its antimalarial properties, quinoline derivatives have shown potential in anticancer research. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have reported that compounds with similar structures exhibit moderate to high cytotoxicity against various cancer cell lines.
Cell Line | IC50 (μM) | Reference |
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HeLa (cervical cancer) | 5.0 | Study on quinoline derivatives |
MCF7 (breast cancer) | 3.5 | Study on quinoline derivatives |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship. Modifications at specific positions on the quinoline ring and piperidine moiety significantly influence its pharmacological effects. For instance, the presence of electron-withdrawing groups enhances antimalarial activity by increasing lipophilicity and improving membrane permeability.
Docking Studies
Molecular docking studies have elucidated the interactions between this compound and target proteins involved in malaria and cancer pathways. These studies reveal critical binding affinities that correlate with observed biological activities, providing insights into potential mechanisms of action.
Case Studies
- Antimalarial Evaluation : A recent study synthesized a series of 4-aminoquinoline derivatives, including this compound, which were tested against P. falciparum. The compound exhibited superior activity compared to traditional antimalarials like chloroquine .
- Anticancer Screening : In a separate investigation focusing on various quinoline derivatives, this compound demonstrated significant cytotoxic effects against breast and cervical cancer cell lines, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(6-Chloroquinolin-2-yl)piperidin-4-yl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example, a piperidine core can be functionalized with 6-chloroquinoline via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, followed by hydroxymethylation. Key steps include:
- Use of catalysts like Pd(PPh₃)₄ for coupling reactions (optimized at 80–100°C under inert atmosphere) .
- Reduction of ester intermediates (e.g., ethyl piperidine-4-carboxylate) to hydroxymethyl groups using DIBAL-H at low temperatures (−10°C to RT) .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the final compound. Yield optimization requires precise stoichiometric ratios and inert conditions to prevent oxidation of the hydroxymethyl group.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D conformation of the piperidine-quinoline scaffold and hydrogen-bonding interactions involving the hydroxymethyl group.
- NMR spectroscopy : Assign peaks using ¹H-¹³C HSQC and COSY to confirm substituent positions (e.g., δ 8.5–9.0 ppm for quinoline protons, δ 3.5–4.0 ppm for piperidine CH₂OH) .
- Computational analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict bond angles, dipole moments, and electron distribution, particularly the electron-withdrawing effect of the 6-chloro group on quinoline .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Compare with halogenated analogs (e.g., 6-fluoro derivatives) to assess chlorine’s impact .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent. IC₅₀ values can be correlated with structural features (e.g., piperidine flexibility, chlorine’s steric effects) .
Advanced Research Questions
Q. How does the 6-chloro substituent on the quinoline ring influence structure-activity relationships (SAR) compared to other halogens or substituents?
- Methodological Answer :
- Electronic effects : Chlorine’s electronegativity increases quinoline’s π-deficient character, enhancing binding to targets like DNA topoisomerases or kinase ATP pockets. Compare with 6-fluoro (weaker σ-hole) and 6-bromo (larger van der Waals radius) analogs .
- Thermodynamic solubility : Use shake-flask methods to measure logP (chloro derivatives typically have higher lipophilicity than fluoro but lower than bromo).
- Case study : In MIC assays, 6-chloro analogs often show intermediate activity between fluoro (higher MIC) and bromo (lower MIC) due to balanced hydrophobicity and electronic effects .
Q. What computational strategies can predict target binding modes and guide derivative design?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of receptors (e.g., 5-HT₄ or opioid receptors). Prioritize poses where the hydroxymethyl group forms hydrogen bonds with Ser/Thr residues .
- MD simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to assess stability of the piperidine-quinoline conformation in aqueous environments. Validate with experimental IC₅₀ data .
- QSAR modeling : Build regression models using descriptors like molar refractivity, ClogP, and HOMO-LUMO gaps from analogs to predict bioactivity .
Q. How can researchers resolve contradictions in reported biological data for halogenated piperidine-quinoline derivatives?
- Methodological Answer :
- Meta-analysis : Compile IC₅₀/MIC data from literature, adjusting for variables like assay pH, cell lines, and solvent (DMSO vs. saline). Use ANOVA to identify statistically significant outliers .
- Proteomics profiling : Apply mass spectrometry to identify off-target interactions (e.g., kinase panels) that may explain divergent results in cytotoxicity vs. antimicrobial studies .
Q. What in vivo models are appropriate for studying pharmacokinetics and mechanism of action?
- Methodological Answer :
- Rodent models : Administer the compound intravenously (1–5 mg/kg) to measure plasma half-life (LC-MS/MS). Assess blood-brain barrier penetration via brain/plasma ratio calculations .
- Behavioral assays : Use conditioned place preference (CPP) in mice to evaluate CNS effects (e.g., opioid-like activity). Compare with controls treated with naloxone to isolate receptor pathways .
Properties
IUPAC Name |
[1-(6-chloroquinolin-2-yl)piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-2-3-14-12(9-13)1-4-15(17-14)18-7-5-11(10-19)6-8-18/h1-4,9,11,19H,5-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOZJYWZABRQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=C(C=C2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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